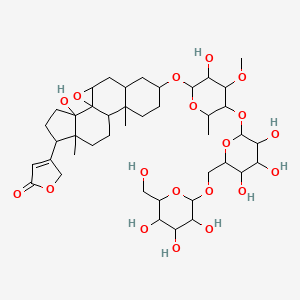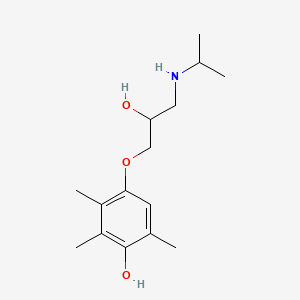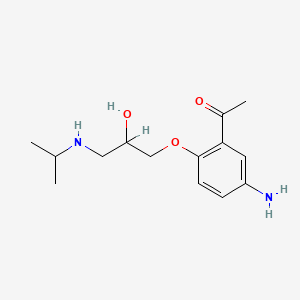
1,10-Decanediol
概要
説明
1,10-Decanediol is a chemical compound with the formula C10H22O2 . It is also known by other names such as Decamethylene glycol, Decamethylenediol, Decane-1,10-diol, 1,10-Decamethylene diol, 1,6-Bis (2-hydroxyethyl)hexane, 1,10-Decamethylene glycol, α,ω-Decanediol, and 1,10-Dihydroxydecane . It is used as an intermediate in the production of polyesters and is also used in essence, perfumes, and pharmaceuticals .
Synthesis Analysis
1,10-Decanediol can be synthesized from furfural through a green and efficient method. This method involves a tandem benzoin condensation and hydrodeoxygenation reaction. During the benzoin condensation, furfural is catalyzed into furoin in a quantitative yield by the immobilized NHC catalyst under solvent-free conditions . It can also be produced from sebacic acid by a hydrogenation process .Molecular Structure Analysis
The molecular structure of 1,10-Decanediol is available as a 2D Mol file or as a computed 3D SD file . The molecule contains a total of 33 bonds, including 11 non-H bonds, 9 rotatable bonds, 2 hydroxyl groups, and 2 primary alcohols .Chemical Reactions Analysis
The chemical reactions involving 1,10-Decanediol are primarily related to its synthesis. As mentioned earlier, it can be synthesized from furfural through a tandem benzoin condensation and hydrodeoxygenation reaction .Physical And Chemical Properties Analysis
1,10-Decanediol has a molecular weight of 174.2805 . Its melting point ranges from 343.3 K to 345.8 K . The heat of vaporization varies with temperature, ranging from 113.7 kJ/mol to 126.6 kJ/mol .科学的研究の応用
- 1,10-Decanediol serves as a minor intermediate in the production of polyesters. These polyesters find applications in textiles, packaging materials, and other industrial products. The compound contributes to the formation of long-chain polymers, enhancing material properties such as strength and durability .
Polyester Production
Safety And Hazards
特性
IUPAC Name |
decane-1,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c11-9-7-5-3-1-2-4-6-8-10-12/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTKYAAJKYLFFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCO)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30444-76-9, 31762-66-0 | |
| Record name | 1,10-Decanediol, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30444-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(decamethylene oxide) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31762-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3059420 | |
| Record name | 1,10-Decanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS] | |
| Record name | Decamethylene glycol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19169 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,10-Decanediol | |
CAS RN |
112-47-0 | |
| Record name | 1,10-Decanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decamethylene glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,10-Decanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,10-Decanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,10-Decanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decane-1,10-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,10-DECANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I577UDK52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,10-Decanediol?
A1: The molecular formula of 1,10-Decanediol is C10H22O2, and its molecular weight is 174.28 g/mol.
Q2: Is there any spectroscopic data available for 1,10-Decanediol?
A2: Yes, several research papers utilize various spectroscopic techniques to characterize 1,10-Decanediol and its derivatives. For instance, one study employed 1H-NMR, 13C-NMR, and FTIR spectroscopy to confirm the successful synthesis of fluorinated polyurethanes incorporating 1,10-Decanediol []. Another study utilized 1H-NMR and GC-MS to monitor the hydrodeoxygenation process of furoin, an intermediate in the synthesis of 1,10-Decanediol diacetate and 1-decanol acetate from furfural [].
Q3: How does the incorporation of 1,10-Decanediol affect the properties of polyurethane elastomers?
A3: Studies show that 1,10-Decanediol, when used as a chain extender in polyurethane synthesis, can influence the elastomer's modulus and hardness. For example, copolyether macrodiols incorporating 1,10-Decanediol yielded polyurethanes with varying modulus and hardness compared to those based on homopolyethers [].
Q4: What is the impact of 1,10-Decanediol on the thermal properties of polymers?
A4: The presence of 1,10-Decanediol can influence the thermal properties of polymers, as observed in the synthesis of poly(alkylene carbonate) macrodiols []. The specific impact on properties like glass transition temperature and melting point depends on the overall polymer composition and structure.
Q5: Can 1,10-Decanediol be used to modify the properties of alucone thin films?
A5: Yes, research demonstrates that using 1,10-Decanediol as an organic precursor in Molecular Layer Deposition (MLD) of alucone thin films can significantly enhance their mechanical properties, leading to increased stretchability and a transition from brittle to ductile behavior [].
Q6: What role does 1,10-Decanediol play in the synthesis of bio-degradable aromatic-aliphatic oligoesters?
A6: 1,10-Decanediol serves as a monomer, reacting with dimethyl isophthalate in the presence of Candida antarctica lipase B to produce bio-degradable aromatic-aliphatic oligoesters. This enzymatic synthesis offers a milder and potentially more sustainable route compared to traditional methods using metal catalysts [].
Q7: Can 1,10-Decanediol be used to control molecular weight in polymer synthesis?
A7: Yes, in the synthesis of auto-catalyzed poly(ortho ester)s, incorporating n-decanol, derived from 1,10-Decanediol, effectively controls the polymer's molecular weight by acting as a chain stopper during polymerization [].
Q8: How does 1,10-Decanediol contribute to the development of biocompatible polymers for drug delivery?
A8: Research explores the use of 1,10-Decanediol in synthesizing polyesters containing cholic acid, a bile acid. These polymers, synthesized through a two-step enzymatic process, exhibit promising properties for drug delivery applications due to their biocompatibility and potential biodegradability [].
Q9: Can 1,10-Decanediol be used to create materials for treating fungal infections?
A9: A study investigated the use of biodegradable microparticles made from a polymer synthesized from 1,10-Decanediol and fumaric acid for delivering the antifungal drug voriconazole. These microparticles demonstrated promising results in a murine model of cutaneous aspergillosis, promoting wound healing and potentially acting as an effective local drug delivery system [].
Q10: What is the role of 1,10-Decanediol in synthesizing insect sex attractants?
A10: 1,10-Decanediol serves as a starting material in various synthetic routes to produce insect sex attractants, including the spruce budworm's sex attractant, trans-11-tetradecenal. Its symmetrical structure and availability make it a valuable precursor in these syntheses [, ].
Q11: Can 1,10-Decanediol be used in the development of thermal energy storage materials?
A11: Research suggests that the binary system of 1,10-Decanediol and 1,12-Dodecanediol exhibits potential as a thermal energy storage material. This is attributed to the eutectic mixture formed in the binary system, characterized by a relatively low phase transition temperature and high phase transition enthalpy [].
Q12: What is known about the biodegradability of copolycarbonates containing 1,10-Decanediol?
A12: Studies investigating the environmental and enzymatic degradability of copolycarbonates incorporating 1,10-Decanediol alongside other diols and oligo(ethylene glycol)s revealed that biodegradability increases with the length of methylene groups in the alkylene diols or oxyethylene groups in the oligo(ethylene glycol)s [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


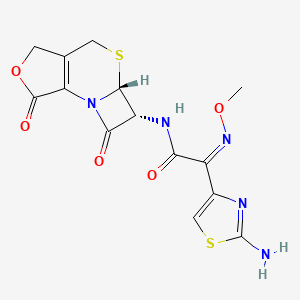
![(1R,2R,3Z,5R,7S,9Z,11R,12S,14S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one](/img/structure/B1669933.png)
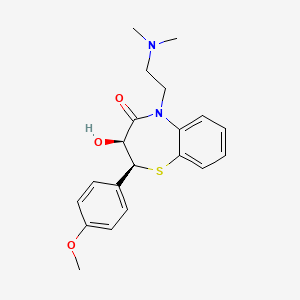

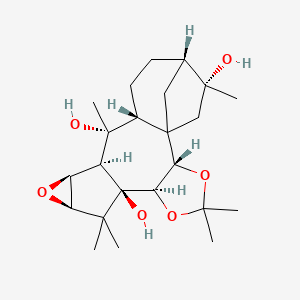

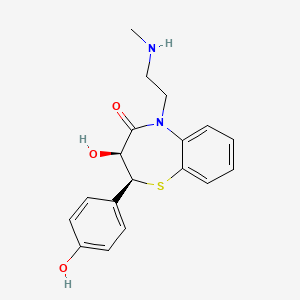
![(3S,5R,8R,9S,10R,13S,14S,16R,17R)-3,16-dihydroxy-17-[(1S)-1-[(2S,3S,5R)-3-hydroxy-5-methylpiperidin-2-yl]ethyl]-10,13-dimethyl-1,2,3,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-4-one](/img/structure/B1669945.png)
